molecular formula C7H13NO B13257959 1-(2-Aminocyclopentyl)ethan-1-one

1-(2-Aminocyclopentyl)ethan-1-one

Cat. No.: B13257959
M. Wt: 127.18 g/mol
InChI Key: CYIDCVAMGVJSNP-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)ethan-1-one is a cyclic ketone derivative featuring a cyclopentane ring substituted with an amino group at the 2-position and an acetyl group (ethanone) at the adjacent carbon. This structure combines the rigidity of the cyclopentane ring with the reactivity of both the amine and ketone functional groups. The amino group enhances polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions compared to non-polar substituents like methyl groups.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(2-aminocyclopentyl)ethanone

InChI

InChI=1S/C7H13NO/c1-5(9)6-3-2-4-7(6)8/h6-7H,2-4,8H2,1H3

InChI Key

CYIDCVAMGVJSNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC1N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Aminocyclopentyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with ammonia or an amine under specific conditions to introduce the amino group. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

For industrial production, the process may involve more advanced techniques such as catalytic hydrogenation or reductive amination, which can be scaled up for large-scale manufacturing. These methods often utilize metal catalysts like palladium or nickel to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

1-(2-Aminocyclopentyl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-(2-Aminocyclopentyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)ethan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the ethanone moiety can participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Structural Analogues with Cyclopentane Substituents
Compound Name Substituent(s) Key Properties/Applications Reference
1-(2-Aminocyclopentyl)ethan-1-one 2-NH₂, 1-COCH₃ Potential pharmaceutical relevance (inference) N/A
1-(2-Methylcyclopentyl)ethanone 2-CH₃, 1-COCH₃ Lower polarity; possible fragrance component
2-Amino-1-(1-methylcyclopentyl)ethan-1-one 1-CH₃, 2-NH₂, 1-COCH₃ Steric hindrance from methyl group; unreported bioactivity

Key Observations :

  • Steric effects from substituents (e.g., methyl in ) may hinder reactivity or binding in biological systems.
Aromatic and Heterocyclic Ethanone Derivatives
Compound Name Structure Features Key Properties/Applications Reference
1-(Benzofuran-2-yl)ethan-1-one oxime ethers Benzofuran + oxime Antimicrobial activity (e.g., against S. aureus)
1-(5-Bromoindolin-1-yl)ethan-1-one (SI-1) Indoline + Br substituent Autophagy inhibition; 85% synthesis yield
1-(4-Methoxyphenyl)-2-(2-(phenylthio)phenyl)ethan-1-one Aromatic thioether + methoxy α-Arylation studies; metal-free electrophilic activation

Key Observations :

  • Aromatic systems (e.g., benzofuran in , indoline in ) enhance stability and π-π interactions, influencing biological activity.
  • Electron-donating groups (e.g., methoxy in ) modulate reactivity in catalytic processes.
Functionalized Ethanones with Sulfur or Halogen Substituents
Compound Name Substituents Key Properties/Applications Reference
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one Cl, sulfoxide Solid (m.p. 137–138°C); Ru-catalyzed synthesis
1-(2-(Methylthio)phenyl)ethan-1-one Methylthio Commercial availability; synthetic intermediate
1-(3,3-Difluorocyclobutyl)ethan-1-one Difluorocyclobutane High volatility; potential fluorinated material

Key Observations :

  • Sulfur-containing groups (e.g., sulfoxide in , methylthio in ) improve metal coordination or alter electronic properties.
  • Fluorinated derivatives (e.g., ) exhibit enhanced thermal stability and lipophilicity.
Fragrance-Related Cyclic Ketones
Compound Name Structure Features Key Properties/Applications Reference
1-(1,2,3,4,6,7,8,8a-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one Polycyclic + multiple methyl groups Fragrance component; low toxicity

Key Observations :

  • Bulky substituents (e.g., tetramethylnaphthyl in ) reduce polarity, making these compounds suitable for volatile fragrance applications.

Biological Activity

1-(2-Aminocyclopentyl)ethan-1-one, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

1-(2-Aminocyclopentyl)ethan-1-one can be characterized by its molecular formula C7H13NC_7H_{13}N and a molecular weight of approximately 113.19 g/mol. The compound features an amine functional group which is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC₇H₁₃N
Molecular Weight113.19 g/mol
IUPAC Name1-(2-Aminocyclopentyl)ethan-1-one

Biological Activity

The biological activity of 1-(2-Aminocyclopentyl)ethan-1-one is primarily linked to its interactions with various biological targets. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that 1-(2-Aminocyclopentyl)ethan-1-one has potential antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.
  • CNS Activity : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances may contribute to this activity.
  • Anticancer Properties : Some studies have indicated that derivatives of this compound could inhibit the proliferation of cancer cells, although specific mechanisms remain to be fully elucidated.

The mechanism through which 1-(2-Aminocyclopentyl)ethan-1-one exerts its biological effects is not entirely understood but may involve:

  • Receptor Binding : The amine group may facilitate binding to neurotransmitter receptors, influencing various signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby altering cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(2-Aminocyclopentyl)ethan-1-one and its derivatives:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives. Results indicated that modifications to the cyclopentane ring enhanced activity against Gram-positive bacteria .
  • Neuropharmacological Assessment : Research conducted on animal models demonstrated that 1-(2-Aminocyclopentyl)ethan-1-one exhibited anxiolytic effects comparable to established anxiolytics, suggesting its potential for treating anxiety disorders .
  • Cancer Cell Proliferation : A recent investigation into the anticancer properties showed that certain analogs could significantly reduce cell viability in breast cancer cell lines, indicating a promising avenue for therapeutic development .

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